molecular formula C15H13N3O6 B11540721 2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-dinitrophenol

2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-dinitrophenol

Cat. No.: B11540721
M. Wt: 331.28 g/mol
InChI Key: CMZGUSIZJYKVIN-UHFFFAOYSA-N
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Description

2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-dinitrophenol is a Schiff base compound known for its unique chemical structure and properties. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds.

Preparation Methods

The synthesis of 2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-dinitrophenol involves the reaction of 5-ethyl-2-hydroxybenzaldehyde with 4,6-dinitrophenol in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-dinitrophenol has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-dinitrophenol involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenicity of urease-producing bacteria .

Comparison with Similar Compounds

Similar compounds to 2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-dinitrophenol include other Schiff bases such as 2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol and benzimidazole derivatives. Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C15H13N3O6

Molecular Weight

331.28 g/mol

IUPAC Name

2-[(5-ethyl-2-hydroxyphenyl)iminomethyl]-4,6-dinitrophenol

InChI

InChI=1S/C15H13N3O6/c1-2-9-3-4-14(19)12(5-9)16-8-10-6-11(17(21)22)7-13(15(10)20)18(23)24/h3-8,19-20H,2H2,1H3

InChI Key

CMZGUSIZJYKVIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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